molecular formula C7H15NO2 B13299168 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol

3-(Azetidin-3-yloxy)-2-methylpropan-1-ol

Cat. No.: B13299168
M. Wt: 145.20 g/mol
InChI Key: ACMJZPPSAVVJRJ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: The azetidine ring can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidine oxides, while substitution could introduce various functional groups onto the azetidine ring.

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yloxy)-2-methylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is unique due to its specific combination of the azetidine ring and the 2-methylpropan-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(Azetidin-3-yloxy)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an azetidine ring, which is known to enhance binding affinity and selectivity towards specific biological targets, particularly in the context of receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H15_{15}NO, with a molecular weight of approximately 159.23 g/mol. The presence of a hydroxyl group (-OH) on a branched carbon chain contributes to its solubility and reactivity in various environments, making it a candidate for therapeutic applications.

Research indicates that this compound may act as a modulator of specific receptors, particularly chemokine receptors such as CCR6. These receptors play crucial roles in immune responses and inflammation. The azetidine moiety may improve the compound's binding affinity, suggesting potential applications in treating inflammatory diseases and other conditions mediated by receptor signaling .

Interaction Studies

Preliminary studies have focused on the interaction of this compound with biological targets. For instance, it has been suggested that compounds with similar structures influence cellular responses related to inflammation and immune function. Further research is required to elucidate the precise mechanisms of action and therapeutic benefits .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the biological activity of this compound relative to structurally similar compounds. The following table summarizes key features and potential activities:

Compound NameStructure FeaturesUnique Aspects
This compoundAzetidine structureHydroxyl group enhances solubility
3-(Azetidin-3-yloxy)-2,2-dimethylpropan-1-olSimilar azetidine structureSlightly different alkyl chain
3-(Azetidin-3-yloxy)-propanoic acidCarboxylic acid derivativePotential for forming amides

This table illustrates how variations in structure can influence biological activity, with the unique combination of an azetidine ring and tertiary alcohol functionality in this compound potentially offering distinct advantages in drug design compared to its analogs .

Experimental Studies

In vitro studies have demonstrated that azetidine derivatives can exhibit significant biological activities. For example, derivatives similar to this compound have been investigated for their effects on human cancer cell lines, showcasing potential anticancer properties . Such findings underscore the importance of ongoing research into the therapeutic applications of this compound.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-2-methylpropan-1-ol

InChI

InChI=1S/C7H15NO2/c1-6(4-9)5-10-7-2-8-3-7/h6-9H,2-5H2,1H3

InChI Key

ACMJZPPSAVVJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)COC1CNC1

Origin of Product

United States

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